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Compound of Interest

Compound Name: 2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-
iodobenzaldehyde (C₇H₄ClIO), a key intermediate in various synthetic applications. The

document is intended for researchers, scientists, and professionals in drug development,

offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure:

Chemical Properties:

Property Value

CAS Number 256925-54-9[1]

Molecular Formula C₇H₄ClIO[2]

| Molecular Weight | 266.46 g/mol [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Chloro-5-
iodobenzaldehyde, typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data
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The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three

aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

Integration Assignment

~10.3 s - 1H Aldehyde (-CHO)

~7.9 d ~2.5 1H Ar-H (H6)

~7.8 dd ~8.5, 2.5 1H Ar-H (H4)

~7.4 d ~8.5 1H Ar-H (H3)

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar

substituted benzaldehydes. The aldehyde proton typically appears as a singlet around 10 ppm.

[3] The ortho, meta, and para positions of the aromatic protons lead to characteristic splitting

patterns.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ ppm) Assignment

~189 C=O (Aldehyde)

~142 C-I

~139 C-Cl

~136 Ar-C (C6)

~135 Ar-C (C4)

~131 Ar-C (C1)

~129 Ar-C (C3)

~94 C-I
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Note: The chemical shifts are predicted based on the known effects of chloro, iodo, and

aldehyde substituents on the benzene ring.

Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for acquiring high-quality NMR data.[4]

Sample Preparation:

Weigh 5-10 mg of 2-Chloro-5-iodobenzaldehyde.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.[4]

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the

chemical shift to 0 ppm.[3][4]

Transfer the solution to a 5 mm NMR tube.[4]

Spectrometer Setup:

Insert the NMR tube into the spectrometer.[4]

Lock the spectrometer on the deuterium signal of the solvent.[4]

Shim the magnetic field to achieve homogeneity, which results in sharp peaks.[4]

Data Acquisition:

Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°),

acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans

(8-16 for ¹H NMR).[4]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).[4]

Phase correct the resulting spectrum.[4]
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Calibrate the chemical shift scale using the TMS peak at 0 ppm.[4]

Integrate the peaks to determine the relative number of protons.[4]

Analyze the splitting patterns and measure coupling constants.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 2-Chloro-5-iodobenzaldehyde are listed below.

Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~2830, ~2730 Medium, Weak C-H Stretch (Aldehyde)

~1705 Strong
C=O Stretch (Aromatic

Aldehyde)

~1580, ~1470 Medium C=C Stretch (Aromatic)

~1200 Medium C-H in-plane bend

~880 Strong C-H out-of-plane bend

~750 Strong C-Cl Stretch

~600 Medium C-I Stretch

Note: Aromatic aldehydes typically show a C=O stretch at a slightly lower wavenumber (around

1690-1720 cm⁻¹) due to conjugation with the aromatic ring.[5] The aldehyde C-H stretch often

appears as a pair of weak absorptions.[5]

Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

Sample Preparation:
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A small amount of solid 2-Chloro-5-iodobenzaldehyde is placed directly onto the

diamond crystal of the ATR accessory.[6]

Data Acquisition:

Pressure is applied to ensure good contact between the sample and the crystal.[6]

A background spectrum of the clean, empty crystal is recorded first.[6]

The sample spectrum is then recorded. The instrument scans the sample with infrared

radiation, and the detector measures the amount of light that passes through.

Data Processing:

The final spectrum is presented as absorbance or transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data
m/z Relative Intensity Proposed Fragment

266/268 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

265/267 High [M-H]⁺

237/239 Medium [M-CHO]⁺

139 Medium [M-I-CHO]⁺

111 High [C₆H₄Cl]⁺

75 Base Peak [C₅H₃]⁺ Fragment

Note: The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of

2-Chloro-5-iodobenzaldehyde.[1][2] The presence of chlorine will result in an M+2 peak with
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an intensity of about one-third of the M peak. Fragmentation patterns are predicted based on

the structure of the molecule.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of

volatile and semi-volatile organic compounds.

Sample Preparation:

A dilute solution of 2-Chloro-5-iodobenzaldehyde is prepared in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).[6]

Data Acquisition:

The solution is injected into the gas chromatograph, where the compound is separated

from the solvent on a capillary column.[6]

The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is typically used, with an ionization energy of 70 eV.[6]

Data Analysis:

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z),

generating a mass spectrum.[6]

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Chloro-5-iodobenzaldehyde.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Results

2-Chloro-5-iodobenzaldehyde

Dissolve in CDCl3
with TMS Place on ATR Crystal Dissolve in

Volatile Solvent

NMR Spectrometer FTIR Spectrometer GC-MS

Fourier Transform
Phase Correction

Integration
Background Subtraction Library Search

Fragmentation Analysis

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Chloro-5-iodobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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